ETHYL 1-ISOBUTYL-5-METHYL-3-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-OXO-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE
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Overview
Description
Ethyl 1-isobutyl-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring a pyrrole ring with various substituents, makes it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-ISOBUTYL-5-METHYL-3-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-OXO-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with a pyrrole derivative under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization and esterification steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are also crucial factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-isobutyl-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring and pyrrole moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 1-isobutyl-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 1-ISOBUTYL-5-METHYL-3-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-OXO-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-isobutyl-2-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Ethyl 1-isobutyl-2-methyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Ethyl 1-isobutyl-2-methyl-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
Ethyl 1-isobutyl-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate stands out due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 4-methylbenzylidene group, in particular, may impart unique properties compared to other similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C20H25NO3 |
---|---|
Molecular Weight |
327.4g/mol |
IUPAC Name |
ethyl (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-1-(2-methylpropyl)-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C20H25NO3/c1-6-24-20(23)18-15(5)21(12-13(2)3)19(22)17(18)11-16-9-7-14(4)8-10-16/h7-11,13H,6,12H2,1-5H3/b17-11- |
InChI Key |
HIHLZVWLSNKGHF-BOPFTXTBSA-N |
Isomeric SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)C)CC(C)C)C |
SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)C)CC(C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)C)CC(C)C)C |
Origin of Product |
United States |
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